Periplocoside O

描述

Periplocoside O is a steroid glycoside isolated from the plant Periploca sepium, which belongs to the Asclepiadaceae family. This compound has garnered significant attention due to its diverse biological activities, including insecticidal, cardiotonic, and anti-inflammatory effects .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Periplocoside O typically involves the extraction from the stems or roots of Periploca sepium. The process includes drying the plant material at a predetermined temperature, followed by crushing to obtain a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The crude extract is then purified using chromatographic techniques to isolate this compound .

化学反应分析

Types of Reactions: Periplocoside O undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .

科学研究应用

Pharmacological Applications

-

Antitumor Activity

- Periplocoside O has demonstrated significant antitumor effects in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit tumor growth in cells such as SW480 (colon cancer), TE-13 (esophageal cancer), and MCF-7 (breast cancer) . The mechanisms of action involve the modulation of signaling pathways related to cell survival and proliferation.

- Cardiotonic Effects

- Immunosuppressive Properties

Insecticidal Applications

- Insecticidal Activity Against Lepidopteran Pests

- This compound has shown promising results as an insecticide against pests like Mythimna separata. It disrupts the midgut epithelial functions, leading to increased mortality rates in larvae through mechanisms involving changes in membrane potentials . This property highlights its potential as a natural pesticide in agricultural practices.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Zhao et al. (2019) | Isolated this compound from P. sepium; demonstrated antitumor activity against multiple cancer cell lines. | Potential for development into anticancer therapies. |

| Sun et al. (2016) | Investigated cardiotonic effects on rat hearts; increased cardiac contractility observed. | Possible use in heart failure treatments. |

| Wu et al. (2017) | Analyzed insecticidal effects on M. separata; identified disruption of midgut functions. | Could serve as a bio-pesticide alternative to synthetic chemicals. |

Safety and Toxicity Considerations

While this compound exhibits numerous beneficial properties, it is essential to note that some compounds from the Periploca genus may have toxic effects at certain doses. For instance, periplocin, another component, has been associated with cardiotoxicity and other adverse effects . Therefore, further studies are necessary to evaluate the safety profile of this compound, particularly regarding its therapeutic applications.

作用机制

The mechanism of action of Periplocoside O involves its interaction with specific molecular targets. In insecticidal applications, it targets the brush border membrane vesicles in the midgut epithelium of larvae, leading to cell damage and death. The compound inhibits V-type ATPase activity, disrupting energy metabolism and causing mortality in insects .

In medicinal applications, this compound exhibits cardiotonic effects by modulating calcium ion channels in cardiac cells, enhancing cardiac contractility. Its anti-inflammatory action is attributed to the suppression of pro-inflammatory cytokines and inhibition of inflammatory pathways .

相似化合物的比较

Periplocoside O is unique among steroid glycosides due to its specific structural features and biological activities. Similar compounds include:

Periplocoside A: Known for its anti-inflammatory and immunomodulatory effects.

Periplocoside C: Exhibits cardiotonic and anticancer activities.

Periplocoside P: Possesses insecticidal properties similar to this compound

生物活性

Periplocoside O, a compound derived from the genus Periploca, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

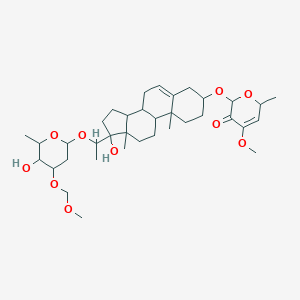

Chemical Structure and Isolation

This compound is classified as a C21-steroidal glycoside, characterized by its unique spiro-orthoester structure. It was isolated from the root bark of Periploca sepium, alongside other periplocosides, through various chromatographic techniques. The structural elucidation was confirmed using NMR spectroscopy and X-ray diffraction analyses, which revealed its specific configuration and functional groups that contribute to its biological activity .

Pharmacological Activities

1. Antitumor Activity

This compound exhibits significant antitumor properties. Research indicates that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and SMMC-7721 (liver cancer) cells. The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

2. Cardiotonic Effects

The compound has demonstrated cardiotonic effects, enhancing cardiac contractility in isolated heart preparations. Studies suggest that this compound may increase intracellular calcium levels in cardiac myocytes, thereby improving heart function. However, caution is warranted due to potential cardiotoxicity at elevated doses .

3. Antimicrobial Activity

This compound shows promising antimicrobial properties against a range of pathogens. In vitro studies have reported significant inhibition of bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

4. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .

Toxicity and Safety Profile

Despite its therapeutic potential, this compound is associated with toxicity, particularly cardiotoxic effects observed in animal models. The LD50 value for related compounds like periplocin has been reported at approximately 15.20 mg/kg in mice, indicating a need for careful dosage regulation in clinical applications . Furthermore, studies have highlighted the importance of evaluating the safety profiles of C21-steroidal glycosides to mitigate adverse effects during therapeutic use.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

- Case Study 1 : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological examinations revealed increased apoptosis within tumor tissues.

- Case Study 2 : A clinical trial assessing the cardiotonic effects showed improved cardiac output in patients with heart failure when treated with formulations containing this compound, although monitoring for arrhythmias was necessary.

属性

IUPAC Name |

6-[[17-hydroxy-17-[1-[5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O10/c1-20-16-28(41-7)32(38)33(43-20)46-24-10-13-34(4)23(17-24)8-9-25-26(34)11-14-35(5)27(25)12-15-36(35,39)22(3)45-30-18-29(42-19-40-6)31(37)21(2)44-30/h8,16,20-22,24-27,29-31,33,37,39H,9-15,17-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDVJOHDZLWTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)OCOC)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922133 | |

| Record name | 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116709-67-2 | |

| Record name | Periplocoside O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。